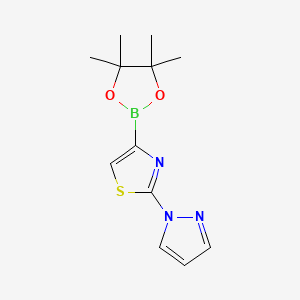
4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride
Descripción general
Descripción
4-(Aminomethyl)-N-cyclopropylbenzamide hydrochloride (ACBH) is an organic compound used in a wide range of scientific research applications. It is a derivative of benzamide and is a white solid that is soluble in water. ACBH has been studied for its potential use in the treatment of various diseases, including cancer, due to its ability to modulate a variety of biochemical and physiological pathways.
Aplicaciones Científicas De Investigación
1. Polarizability and Refractivity Studies
- The study of molar refraction and polarizability in solutions containing 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, a related compound, reveals its potential for investigating physical properties like density and refractive index. These properties are crucial for understanding the interactions in solution and can be applied in various fields like material science and pharmaceuticals (Sawale et al., 2016).
2. Synthesis of Novel Polymers
- The synthesis of new polymers using related compounds, such as 4,4-(aminophenyl)oxy phenyl-4-aminobenzamide, highlights its application in material science, particularly for developing polymers with specific properties like solubility and thermal stability (Butt et al., 2005).
3. HDAC Inhibitor Development
- Acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been identified as potent HDAC6 inhibitors, highlighting its use in drug development, especially for targeted therapies in cancer and other diseases related to histone deacetylation (Blackburn et al., 2014).
4. Pharmacological Activity in Anticonvulsants
- The development and evaluation of anticonvulsant activities in compounds like 4-aminobenzamides demonstrate the potential pharmaceutical applications of related compounds in treating neurological disorders (Clark et al., 1984).
5. Analytical Chemistry and Metabolism Studies
- Understanding the transformation and metabolism of similar compounds, like metoclopramide, in biological systems, provides insight into how related chemicals may be metabolized and their potential use in pharmacokinetics and drug development (Arita et al., 1970).
6. Adsorbent Development for Environmental Applications
- Research into using derivatives of 4-(aminomethyl)-N-hydroxybenzamide in the synthesis of novel adsorbents, such as N-(((2-((2-aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide impregnated hydrous zirconium oxide, shows potential for environmental applications in removing hazardous materials like Ni(II) from aqueous solutions (Rahman & Nasir, 2019).
Propiedades
IUPAC Name |
4-(aminomethyl)-N-cyclopropylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-7-8-1-3-9(4-2-8)11(14)13-10-5-6-10;/h1-4,10H,5-7,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGVWWQDDPQNRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
675112-85-3 | |
| Record name | 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1371957.png)



